sec-Butyl 2-hydroxybenzoate
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Overview
Description
sec-Butyl 2-hydroxybenzoate: , also known as sec-butyl salicylate, is an organic compound with the molecular formula C11H14O3. It is a derivative of salicylic acid, where the hydroxyl group is esterified with a sec-butyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: sec-Butyl 2-hydroxybenzoate can be synthesized through the esterification of salicylic acid with sec-butanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: sec-Butyl 2-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The hydroxyl group in the salicylic acid moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like acyl chlorides or alkyl halides can be used under acidic or basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted salicylates.
Scientific Research Applications
sec-Butyl 2-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the formulation of cosmetics, fragrances, and other consumer products.
Mechanism of Action
The exact mechanism of action of sec-Butyl 2-hydroxybenzoate is not fully understood. it is believed to exert its effects by interacting with cellular membranes and enzymes. The compound may inhibit the synthesis of DNA and RNA, as well as enzymes like ATPase and phosphotransferase in certain bacterial species. This disruption of cellular processes can lead to antimicrobial effects .
Comparison with Similar Compounds
sec-Butyl 2-hydroxybenzoate can be compared with other similar compounds, such as:
Ethylparaben: Ethyl 4-hydroxybenzoate, used in similar applications as butylparaben and methylparaben.
Uniqueness: this compound is unique due to its specific ester group, which imparts distinct physical and chemical properties compared to other parabens.
Properties
IUPAC Name |
butan-2-yl 2-hydroxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-8(2)14-11(13)9-6-4-5-7-10(9)12/h4-8,12H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJFFWCRIVCPED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)C1=CC=CC=C1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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